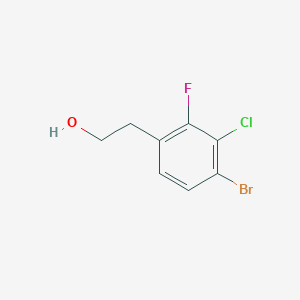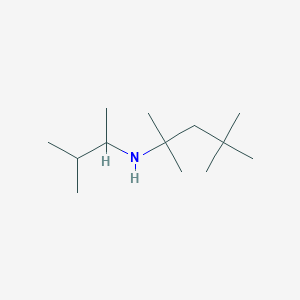
(3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine is a sterically hindered secondary amine. This compound is known for its unique structural features, which make it a valuable building block in organic synthesis and medicinal chemistry. It is particularly useful in the preparation of drug candidates containing hindered amine motifs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine can be achieved through hydroamination methods. One innovative approach involves the hydroamination of olefins with nitroarenes, as reported by Baran and coworkers . This method provides a practical route to access sterically hindered amines.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of hydroamination techniques. These methods are scalable and can be adapted for large-scale production, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine has several scientific research applications, including:
Chemistry: It serves as a chemically differentiated building block for organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of hindered amines with biological targets.
Medicine: In medicinal chemistry, it is utilized in the development of drug candidates, especially those containing hindered amine motifs.
Industry: The compound finds applications in the production of polymers and other industrial chemicals, where its unique structural features are advantageous.
Mechanism of Action
The mechanism of action of (3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine involves its interaction with molecular targets through its amine group. The steric hindrance provided by the bulky substituents influences its binding affinity and selectivity towards specific targets. This makes it a valuable tool in the design of selective inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
- N-(4-(benzyloxy)-2-methylbutan-2-yl)-9H-fluoren-2-amine
Uniqueness
(3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine is unique due to its specific steric hindrance and structural features. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity, making it a preferred choice in various synthetic and medicinal applications.
Properties
Molecular Formula |
C13H29N |
|---|---|
Molecular Weight |
199.38 g/mol |
IUPAC Name |
2,4,4-trimethyl-N-(3-methylbutan-2-yl)pentan-2-amine |
InChI |
InChI=1S/C13H29N/c1-10(2)11(3)14-13(7,8)9-12(4,5)6/h10-11,14H,9H2,1-8H3 |
InChI Key |
RSZNXJLCHHGISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


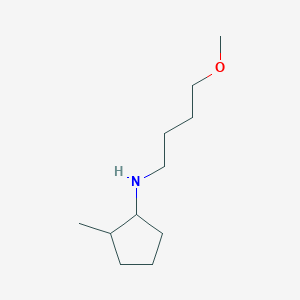
![[2-(Cyclopentylamino)ethyl]bis(propan-2-yl)amine](/img/structure/B13261641.png)

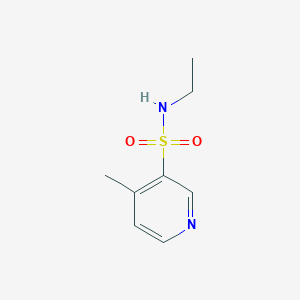
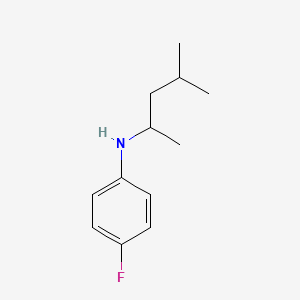

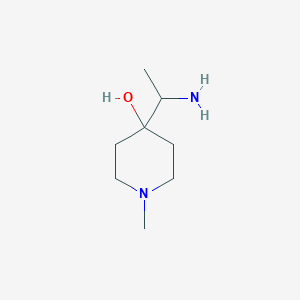

![1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13261688.png)
![N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine](/img/structure/B13261690.png)
![2,2,2-trifluoro-N-[4-(3-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B13261700.png)
![1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B13261711.png)
![3-[1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine](/img/structure/B13261723.png)
